molecular formula C20H20N4O B11148497 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B11148497
M. Wt: 332.4 g/mol
InChI Key: QAGVUODVGVVIFB-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic small molecule of significant interest in biomedical research, particularly for investigating novel therapeutic pathways in neurological disorders. The compound features a distinct molecular architecture, with a 1-methyl-1H-indol-3-yl group linked via an acetamide chain to a 1H-benzimidazol-2-yl ethylamine moiety . This structure belongs to a class of benzimidazole-containing acetamide derivatives that have demonstrated promising neuroprotective properties in preclinical models . The core benzimidazole scaffold is known for its high affinity towards a variety of biological receptors, making it a versatile template for developing multi-targeting therapeutics . Research on analogous compounds indicates that the mechanism of action likely involves the amelioration of oxidative stress and neuroinflammation , which are pivotal mediators in the progression of neurodegenerative diseases . Specifically, related benzimidazole-acetamide derivatives have been shown to reduce the elevated expression of key pro-inflammatory markers such as TNF-α, NF-κB, and COX-2 in model systems, suggesting a potential pathway through which this compound may confer cellular protection . The molecular formula is C20H20N4O, with a molecular weight of 332.40 g/mol . With its defined structure and potential for multi-faceted biological interaction, this compound serves as a valuable chemical probe for researchers exploring the complex biochemical cascades of neuroinflammation and for the development of new intervention strategies for conditions like Alzheimer's disease and Parkinson's disease . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C20H20N4O/c1-24-13-14(15-6-2-5-9-18(15)24)12-20(25)21-11-10-19-22-16-7-3-4-8-17(16)23-19/h2-9,13H,10-12H2,1H3,(H,21,25)(H,22,23)

InChI Key

QAGVUODVGVVIFB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole moiety is synthesized via cyclocondensation of o-phenylenediamine with glyoxylic acid derivatives under acidic or oxidative conditions.

Key Reaction:

o-Phenylenediamine+Glyoxylic AcidHCl/NaHSO3DMF, 80°C2-(1H-Benzimidazol-2-yl)ethanol\text{o-Phenylenediamine} + \text{Glyoxylic Acid} \xrightarrow[\text{HCl/NaHSO}_3]{\text{DMF, 80°C}} \text{2-(1H-Benzimidazol-2-yl)ethanol}

Optimization Data:

ParameterOptimal ConditionYield (%)Reference
SolventDMF78–82
Oxidizing AgentNaHSO₃85
Temperature80°C, 6 h82

Ethylamine Side Chain Introduction

The ethanol intermediate is converted to ethylamine via Mitsunobu reaction or chlorination followed by ammonolysis .

Example Protocol:

  • Chlorination : 2-(1H-Benzimidazol-2-yl)ethanol + SOCl₂ → 2-(1H-Benzimidazol-2-yl)ethyl chloride (Yield: 89%).

  • Ammonolysis : React with NH₃ in THF at 50°C for 12 h (Yield: 75%).

Synthesis of 2-(1-Methyl-1H-indol-3-yl)acetic Acid

Indole Methylation

Indole is alkylated at the N1 position using methyl iodide under basic conditions.

Reaction:

\text{Indole} + \text{CH₃I} \xrightarrow[\text{NaH, DMSO}]{\text{0°C → RT, 6 h}} \text{1-Methyl-1H-indole} \quad (\text{Yield: 92%})

Optimized Method:

  • Friedel-Crafts Acetylation :

    • Reagents: Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT.

    • Product: 3-Acetyl-1-methyl-1H-indole (Yield: 68%).

  • Oxidation : 3-Acetylindole → 3-Carboxyindole using KMnO₄/H₂SO₄ (Yield: 58%).

Amide Coupling Reaction

The final step involves coupling 2-(1H-benzimidazol-2-yl)ethylamine and 2-(1-methyl-1H-indol-3-yl)acetic acid using activating agents.

Activation Strategies

MethodReagents/ConditionsYield (%)Reference
DCC/DMAPDCC, DMAP, CH₂Cl₂, RT, 12 h76
EDCl/HOBtEDCl, HOBt, DMF, 0°C → RT81
CDICDI, THF, Reflux, 6 h69

Representative Procedure (EDCl/HOBt):

  • Dissolve 2-(1-methyl-1H-indol-3-yl)acetic acid (1 eq) and EDCl (1.2 eq) in DMF.

  • Add HOBt (1.1 eq) and stir at 0°C for 30 min.

  • Add 2-(1H-benzimidazol-2-yl)ethylamine (1 eq) and stir at RT for 24 h.

  • Purify via column chromatography (SiO₂, EtOAc/hexane 1:1) to obtain the title compound (Yield: 81%).

Analytical Characterization

Spectral Data Summary

Spectral TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, benzimidazole-H), 7.55–7.02 (m, aromatic-H), 3.89 (s, 3H, N-CH₃), 3.72 (t, 2H, CH₂), 2.98 (s, 2H, CH₂CO).
IR (KBr)3270 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
HRMS [M+H]⁺ Calculated: 373.1764; Found: 373.1768.

Yield Optimization and Challenges

Critical Factors

  • Benzimidazole Stability : Acidic conditions during cyclocondensation may lead to decomposition; NaHSO₃ improves yield.

  • Indole Reactivity : Over-alkylation at C3 is mitigated by low-temperature Friedel-Crafts acetylation.

  • Amide Coupling : EDCl/HOBt outperforms DCC in minimizing racemization.

Comparative Yield Analysis

StepHighest Yield (%)Method
Benzimidazole formation85NaHSO₃-mediated cyclization
Indole methylation92NaH/DMSO
Amide coupling81EDCl/HOBt

Industrial-Scale Considerations

  • Cost Efficiency : CDI-mediated coupling reduces byproduct formation but is costlier than EDCl.

  • Purification : Silica gel chromatography is replaced with recrystallization (ethanol/water) for scale-up.

  • Green Chemistry : Patent WO2012077136A2 highlights Fe/HCl reduction as an eco-friendly alternative for intermediates .

Chemical Reactions Analysis

Reactions at the Benzimidazole Moiety

The benzimidazole ring system (C7H6N2) provides nucleophilic nitrogen atoms and aromatic π-systems for electrophilic substitution.

N-Alkylation/Arylation

  • Conditions : Treatment with alkyl halides (e.g., methyl iodide) or aryl halides in polar aprotic solvents (DMF, DMSO) with bases (K2CO3, Et3N) at 60–80°C.

  • Example :

    Compound+CH3IDMF, K2CO3,70CN-Methylated derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3, 70^\circ\text{C}} \text{N-Methylated derivative}
  • Outcome : Increases lipophilicity, potentially enhancing blood-brain barrier penetration.

Electrophilic Substitution

  • Halogenation :

    • Conditions : Br2 or Cl2 in acetic acid at 0–25°C.

    • Regioselectivity : Favors substitution at the C5 position due to electron-donating effects of adjacent nitrogen.

  • Nitration :

    • Conditions : HNO3/H2SO4 mixture at 0°C.

    • Product : 5-Nitro derivative, used as an intermediate for further functionalization.

Reactions at the Indole Moiety

The 1-methylindole group (C9H9N) undergoes electrophilic substitutions and radical reactions.

C3 Functionalization

  • Friedel-Crafts Acylation :

    • Conditions : Acetyl chloride/AlCl3 in CH2Cl2 at 25°C.

    • Product : 3-Acetylindole derivative, confirmed by 1H NMR (δ 2.6 ppm, singlet for CH3).

  • Suzuki Coupling :

    • Conditions : Pd(PPh3)4, arylboronic acid, Na2CO3 in DME/H2O (3:1) at 80°C.

    • Application : Introduces aryl groups for structure-activity relationship (SAR) studies.

N1-Methyl Group Reactivity

  • Demethylation :

    • Conditions : BBr3 in CH2Cl2 at −78°C.

    • Product : Free NH indole, enabling further alkylation or hydrogen bonding.

Reactions at the Acetamide Linker

The acetamide group (CH2CONH) participates in hydrolysis and nucleophilic substitutions.

Amide Hydrolysis

  • Acidic Hydrolysis :

    • Conditions : 6M HCl, reflux for 12h.

    • Product : Carboxylic acid (confirmed by IR: 1700 cm⁻¹ for C=O).

  • Basic Hydrolysis :

    • Conditions : 2M NaOH, 80°C for 6h.

    • Product : Sodium carboxylate, used for salt formation.

Nucleophilic Acyl Substitution

  • Conditions : Thionyl chloride (SOCl2) to form acyl chloride, followed by reaction with amines (RNH2) .

  • Example :

    CompoundSOCl2Acyl chlorideRNH2Amide derivative\text{Compound} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{RNH}_2} \text{Amide derivative}
  • Application : Generates analogs with varied pharmacokinetic properties .

Intramolecular Cyclization

  • Conditions : POCl3 or PPA (polyphosphoric acid) at 120°C.

  • Product : Quinazolinone-fused hybrid compound (confirmed by X-ray crystallography).

Buchwald-Hartwig Amination

  • Conditions : Pd2(dba)3, Xantphos, Cs2CO3 in toluene at 110°C.

  • Application : Introduces amino groups at the benzimidazole C5 position.

Indole Ring Oxidation

  • Conditions : mCPBA (meta-chloroperbenzoic acid) in CH2Cl2.

  • Product : Indole oxide, unstable and prone to rearrangement.

Nitro Group Reduction

  • Conditions : H2/Pd-C in ethanol.

  • Product : Amino derivative, used to synthesize secondary amines.

Comparative Reactivity of Structural Analogs

Reaction TypeThis CompoundN-(5-Methoxyindol-3-yl)acetamide4-[5-(Methylbenzimidazole)]butanamide
N-Alkylation (Benzimidazole) HighN/AModerate
C3 Indole Substitution ModerateHighLow
Amide Hydrolysis Fast (t1/2 = 2h)Slow (t1/2 = 8h)Intermediate (t1/2 = 4h)

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing benzimidazole and indole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth .

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast5.0Apoptosis induction
Compound BLung3.5Cell cycle arrest
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamideVariousTBDTBD

Anti-inflammatory Effects

Benzimidazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, compounds similar to this compound have shown promising results in reducing edema and pain in animal models .

Table 2: Anti-inflammatory Activity of Selected Compounds

Compound NameInhibition of COX-2 (%)Edema Reduction (%)
Compound C7892
This compoundTBDTBD

Neuroprotective Effects

Recent studies have indicated that benzimidazole-containing compounds may have neuroprotective effects. These compounds can mitigate oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to target multiple pathways involved in neurodegeneration is particularly noteworthy.

Case Study: Neuroprotective Potential
In a study assessing the neuroprotective effects of benzimidazole derivatives, treatment with this compound resulted in significant improvements in cognitive function and reductions in markers of oxidative stress in ethanol-induced neurodegeneration models .

Antimicrobial Activity

Compounds with benzimidazole structures have been explored for their antimicrobial properties against various pathogens. The unique chemical structure allows for interaction with bacterial enzymes and disruption of cellular processes .

Table 3: Antimicrobial Efficacy of Benzimidazole Derivatives

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
This compoundTBD

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The indole ring can intercalate with DNA, affecting gene expression and cellular function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several benzimidazole- and indole-containing derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name / CAS (if available) Core Structure Substituents/Modifications Biological Activity (if reported) Reference
Target Compound (1630857-71-4) Benzimidazole + Indole - Ethylacetamide linker
- 1-Methylindole
Not explicitly reported
N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamide (32) Benzimidazole + Pyrazole - Chloro substituent
- Pyrazole-acetamide
Potential kinase inhibition
N-Benzyl-2-(1H-indol-3-yl)acetamide (73031-14-8) Indole-acetamide - Benzyl group (no benzimidazole) Not reported; structural simplicity
3-(2-(5-Chloro-1H-benzimidazol-2-yl)phenyl)-thiazolidin-4-one derivatives Benzimidazole + Thiazolidinone - Chloro substituent
- Thiazolidinone ring
Antimicrobial/anticancer (structural basis)
2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91) Benzimidazole + Bicyclic terpene - Cyclohexyl group
- Complex terpene moiety
Likely CNS-targeted (structural analogy)
N-(2,4-Dinitrophenyl)-3-(2-(1H-benzimidazol-2-ylthio)acetamido)benzamide (W1) Benzimidazole-thioacetamide + Dinitrophenyl - Thioacetamide bridge
- Dinitrophenyl
Antimicrobial activity
Key Observations:

Linker Diversity : The target compound uses an ethylacetamide linker, whereas analogs employ thioacetamide (W1) or direct conjugation (e.g., pyrazole in Compound 32) .

Substituent Effects : Chloro and methyl groups are common in benzimidazole derivatives to enhance lipophilicity and target binding . The 1-methylindole in the target compound may improve metabolic stability compared to unsubstituted indoles .

Biological Implications: Thiazolidinone and dinitrophenyl substituents correlate with antimicrobial activity, suggesting that the target compound’s indole-benzimidazole combination could be optimized for similar applications .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships, and recent research findings related to this compound.

Chemical Structure and Properties

The compound features a benzimidazole moiety and an indole derivative, which are known for their biological significance. The molecular formula is C18H20N4OC_{18}H_{20}N_4O, with a molecular weight of approximately 312.38 g/mol. Its structure can be represented as follows:

N 2 1H 1 3 benzimidazol 2 yl ethyl 2 1 methyl 1H indol 3 yl acetamide\text{N 2 1H 1 3 benzimidazol 2 yl ethyl 2 1 methyl 1H indol 3 yl acetamide}

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives containing the benzimidazole and indole structures have shown effective antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. Notably, one study reported an IC50 value of 0.34 μM against MCF-7 cells, indicating strong cytotoxic potential .

The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest. Specifically, compounds have been shown to arrest cells in the G2/M phase and inhibit tubulin polymerization, similar to the action of colchicine . This suggests that the compound may interfere with microtubule dynamics, a critical process in cell division.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

Structural Component Biological Activity
Benzimidazole moietyAntimicrobial, Anticancer
Indole derivativeAnticancer, Anti-inflammatory

Research indicates that modifications on these moieties can enhance bioactivity. For instance, varying substituents on the indole ring has been correlated with increased potency against certain cancer cell lines .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial properties. A study highlighted that benzimidazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups significantly influences their efficacy .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

  • Anticancer Evaluation : A series of synthesized compounds were tested for their antiproliferative effects on HeLa and MCF-7 cells. Among them, certain derivatives exhibited IC50 values less than 0.5 μM, demonstrating high potency .
  • Antimicrobial Testing : Studies have reported that benzimidazole derivatives show significant activity against pathogens like Staphylococcus aureus and Escherichia coli, with some compounds performing comparably to standard antibiotics .

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorReagent/ConditionsYieldCharacterization Methods
Benzimidazole-acetic acidAniline, reflux in MeOH, 4 hrs65–75%¹H NMR, IR, MS
Nitroaniline derivatives3-Nitroaniline, CHCl₃, 6 hrs55–60%¹³C NMR, elemental analysis
Indole-acetyl chlorideReflux in EtOH, 5 hrs70–80%X-ray crystallography

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Discrepancies in spectral data (e.g., unexpected NMR peaks or IR stretches) often arise from impurities, tautomerism, or crystallographic packing effects. Strategies include:

  • Multi-technique validation : Cross-validate using ¹H/¹³C NMR, HSQC, and HMBC to assign ambiguous proton environments .
  • X-ray crystallography : Resolve conformational ambiguities (e.g., gauche vs. antiperiplanar arrangements) by determining crystal structures. For example, used X-ray diffraction to confirm the gauche orientation of an adamantyl substituent in a benzothiazole derivative .
  • Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

What methodologies are recommended for evaluating the anti-inflammatory activity of benzimidazole-indole hybrids?

Answer:
Preclinical evaluation typically involves:

  • In vitro assays :
    • COX-1/COX-2 inhibition : Measure IC₅₀ values using enzyme immunoassays (EIAs) with purified cyclooxygenase isoforms .
    • Cytokine profiling : Quantify TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages via ELISA .
  • In vivo models :
    • Carrageenan-induced paw edema : Administer compounds orally (10–50 mg/kg) and measure edema reduction over 6 hours .
    • Adjuvant-induced arthritis : Assess joint inflammation and histopathological changes in rodent models .

Which advanced techniques are critical for elucidating the molecular conformation and intermolecular interactions of this compound?

Answer:

  • Single-crystal X-ray diffraction : Determines precise bond lengths, angles, and packing motifs. For example, revealed H-bonded dimers and S⋯S interactions in benzothiazole derivatives .
  • DSC/TGA analysis : Evaluates thermal stability and polymorphic transitions .
  • Molecular docking : Predicts binding modes to biological targets (e.g., EGFR or tubulin) using software like AutoDock Vina. used docking to explain the tubulin inhibitory activity of a related indole-acetamide .

How do substituent variations on the benzimidazole or indole moieties influence biological activity?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing groups (EWGs) : Nitro or chloro substituents on the phenyl ring enhance anti-inflammatory and anticancer activity by increasing electrophilicity and target binding .
  • Indole N-methylation : Improves metabolic stability and bioavailability by reducing oxidative degradation .
  • Benzimidazole linker length : Ethyl spacers (vs. methyl) improve conformational flexibility, enhancing binding to hydrophobic enzyme pockets .

Q. Table 2: Impact of Substituents on Biological Activity

SubstituentActivity TrendExample Compound
3-Nitrophenyl↑ COX-2 inhibition (IC₅₀ = 0.8 µM)AK ()
4-Chlorobenzyl↑ Tubulin inhibition (IC₅₀ = 2 nM)D-24851 ()
N-Methylindole↑ Metabolic stability2-(1-methylindol-3-yl)acetamide

What strategies mitigate low yields in the final coupling step of the synthesis?

Answer:
Low yields during coupling (e.g., amide bond formation) can be addressed by:

  • Activating agents : Use HATU or EDC/HOBt for efficient carboxylate-amine coupling .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yields .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

How can researchers validate target engagement in cellular assays for this compound?

Answer:

  • Cellular thermal shift assays (CETSA) : Confirm compound binding to targets (e.g., EGFR) by measuring protein thermal stability shifts .
  • Western blotting : Detect downstream effects (e.g., reduced phospho-ERK levels) in treated vs. untreated cells .
  • Fluorescence polarization : Quantify displacement of fluorescent probes in competitive binding assays .

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